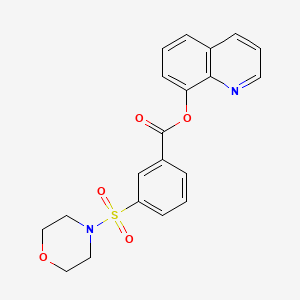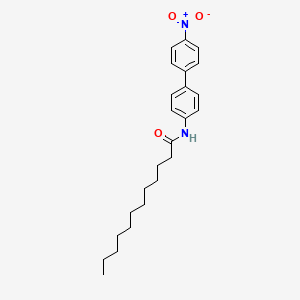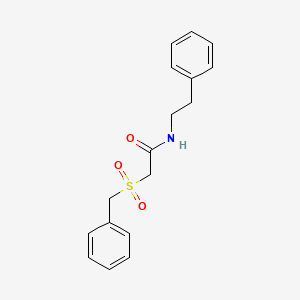
Quinolin-8-yl 3-(morpholin-4-ylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a synthetic compound known for its role as a synthetic cannabinoid receptor agonist. This compound is part of a broader class of synthetic cannabinoids that have been studied for their potential therapeutic applications and their metabolic fate in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the esterification of quinolin-8-yl with 3-(morpholine-4-sulfonyl)benzoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
化学反应分析
Types of Reactions
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and substituted compounds, which can be further analyzed for their pharmacological properties .
科学研究应用
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study synthetic routes and reaction mechanisms.
Biology: Investigated for its interactions with cannabinoid receptors and its metabolic fate in biological systems.
Medicine: Potential therapeutic applications as a synthetic cannabinoid receptor agonist.
作用机制
The compound exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate various physiological processes. The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs metabolized by these enzymes .
相似化合物的比较
Similar Compounds
- QUINOLIN-8-YL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE
- QUINOLIN-8-YL 4-METHYL-3-((PROPAN-2-YL)SULFAMOYL)BENZOATE
- QUINOLIN-8-YL 4-METHYL-3-(PIPERIDINE-1-CARBONYL)BENZOATE
Uniqueness
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific structural features, such as the morpholine-4-sulfonyl group, which imparts distinct pharmacological properties compared to other similar compounds. Its metabolic profile and interaction with cannabinoid receptors also distinguish it from other synthetic cannabinoids .
属性
分子式 |
C20H18N2O5S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
quinolin-8-yl 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H18N2O5S/c23-20(27-18-8-2-4-15-6-3-9-21-19(15)18)16-5-1-7-17(14-16)28(24,25)22-10-12-26-13-11-22/h1-9,14H,10-13H2 |
InChI 键 |
IOVZMNILGCRPQC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetyl}hydrazinylidene)butanoyl]amino}benzamide](/img/structure/B15016919.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15016926.png)
![2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15016929.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide](/img/structure/B15016948.png)
![N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)

![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15016969.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016974.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016980.png)
![2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016983.png)

